Nitrogenistein
Overview
Description
Nitrogenistein is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.14 g/mol . It is a derivative of genistein, a well-known isoflavonoid. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrogenistein can be synthesized from 6-methoxy-2-(4-nitrophenyl)-4H-chromen-4-one through a two-stage process . In the first stage, boron tribromide is used in dichloromethane under cooling conditions. In the second stage, water is added at 0°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques and reagents. The process may be scaled up using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: Nitrogenistein undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Nitrogenistein has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of nitrogenistein involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. For example, it may inhibit protein-tyrosine kinases, which play a role in cell growth and differentiation .
Comparison with Similar Compounds
Genistein: A well-known isoflavonoid with similar structural features.
Daidzein: Another isoflavonoid with comparable biological activities.
Biochanin A: An isoflavonoid with similar chemical properties.
Uniqueness: Nitrogenistein is unique due to the presence of a nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications, particularly in studying the effects of nitro-substituted isoflavonoids.
Properties
IUPAC Name |
6-hydroxy-2-(4-nitrophenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCGOBHFOXZJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407890 | |
Record name | Nitrogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39679-60-2 | |
Record name | Nitrogenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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